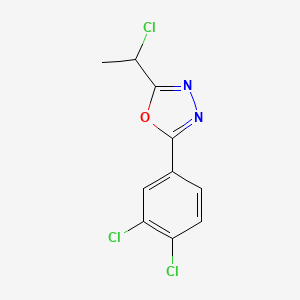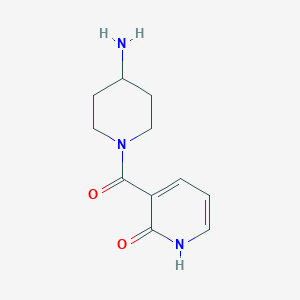
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Descripción general
Descripción
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a chemical compound used in scientific research. It has diverse applications due to its unique properties. It is a reactant for the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C11H15N3O2 . The exact molecular structure would require more specific information or computational chemistry analysis.Chemical Reactions Analysis
As a reactant, this compound is used in the synthesis of various inhibitors . More specific reactions would depend on the other reactants and conditions.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Compounds structurally related to 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol have been synthesized and evaluated for their antimicrobial and antioxidant activities. Specifically, 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives have shown marked zones of inhibition, indicating strong antimicrobial properties. Additionally, docking studies have suggested interactions with dihydrofolic reductase, and certain derivatives have exhibited significant antioxidant activity as measured by the 2,2-diphenylpicrylhydrazyl method (Lagu & Yejella, 2020).
Applications in Chemical Synthesis and Transformation
Synthesis of Hydroxylated Pyridines
The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives is highlighted, noting the demand for pyridinols and pyridinamines in the chemical industry. Burkholderia sp. MAK1 has shown the ability to convert pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives, suggesting a promising method for regioselective oxyfunctionalization (Stankevičiūtė et al., 2016).
Synthesis of 3-Aminopiperidines
Various approaches for the synthesis of 3-aminopiperidines, which possess a wide range of biological activity, are discussed. The most efficient method involves ring expansion of prolinols, indicating the significance of these compounds in various biological and chemical contexts (Cochi, Pardo & Cossy, 2012).
Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane
The synthesis of orthogonally N-protected 3,4-aziridinopiperidine is elaborated, which serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines. These compounds have high potential for biological activity, indicating the relevance of pyridine derivatives in medicinal chemistry (Schramm et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have shown strong inhibitory effects on thePARP-1 enzyme . The role of PARP-1 is to detect and signal single-strand DNA breaks to the enzymatic machinery involved in DNA repair.
Mode of Action
Based on the known actions of similar compounds, it may interact with its target enzyme to inhibit its function .
Biochemical Pathways
If it acts similarly to related compounds, it may affect pathways involving dna repair .
Result of Action
If it acts similarly to related compounds, it may result in the inhibition of DNA repair processes .
Action Environment
Such factors could include pH, temperature, and the presence of other compounds.
Propiedades
IUPAC Name |
3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIARAWQJOWPHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






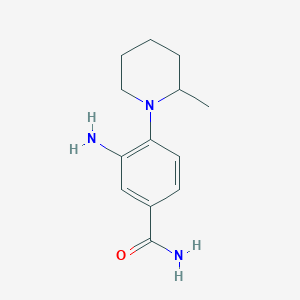
![N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B1371053.png)
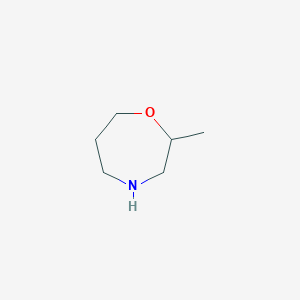
![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)
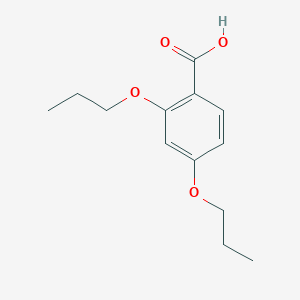

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
